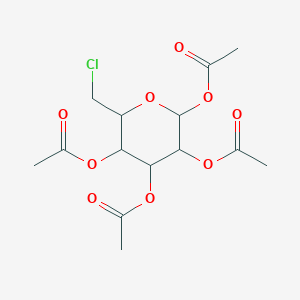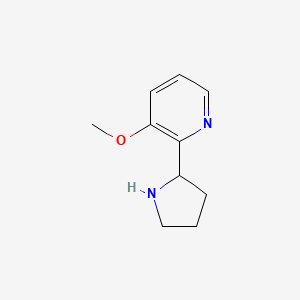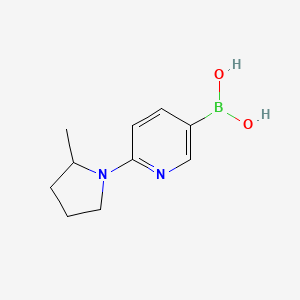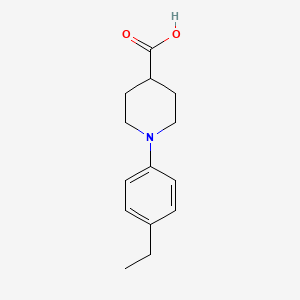![molecular formula C14H18ClNO3 B12285889 Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C14H18ClNO3. It is a derivative of propanoic acid and features a chloromethyl group attached to a phenyl ring, an acetamido group, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The starting material, 4-(chloromethyl)benzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form an intermediate.
Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound is esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the acetamido group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-acetamido-3-phenylpropanoate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Ethyl 2-amino-3-[4-(chloromethyl)phenyl]propanoate: Contains an amino group instead of an acetamido group, affecting its chemical properties and biological activity.
Ethyl 2-acetamido-3-[4-(bromomethyl)phenyl]propanoate: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
Uniqueness
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is unique due to the presence of both the chloromethyl and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18ClNO3 |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8-9H2,1-2H3,(H,16,17) |
Clave InChI |
CIAQWTMEOZOLIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)CCl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


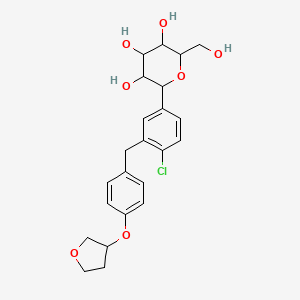
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

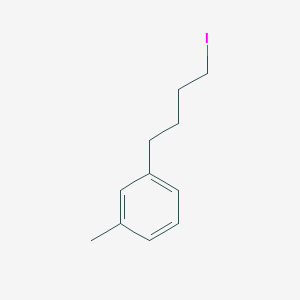
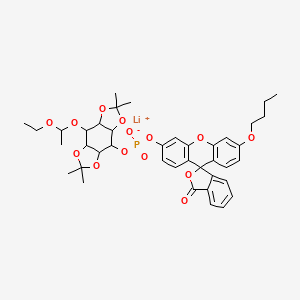

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)


